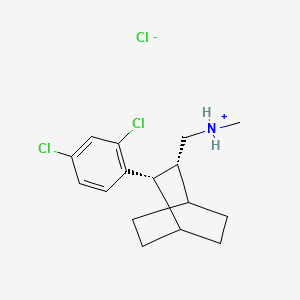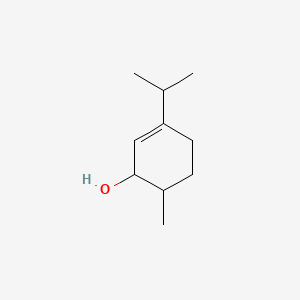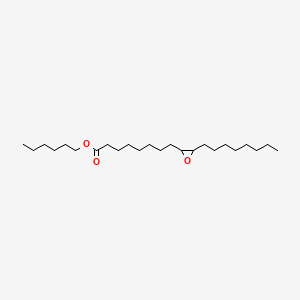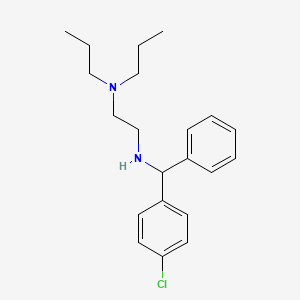![molecular formula C30H62N2O4 B13751380 N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid CAS No. 221446-54-4](/img/structure/B13751380.png)
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid is a compound that combines the properties of an amide and a hydroxy acid. The compound is known for its surfactant properties and is used in various industrial and scientific applications. The molecular formula of N-[3-(dimethylamino)propyl]docosanamide is C27H56N2O, and the molecular formula of 2-hydroxypropanoic acid is C3H6O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]docosanamide typically involves the reaction of docosanoic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond . The reaction conditions include maintaining a temperature range of 80-100°C and using an inert atmosphere to prevent oxidation.
For 2-hydroxypropanoic acid, it is commonly produced through the fermentation of carbohydrates by lactic acid bacteria. The fermentation process involves maintaining a pH range of 5.0-6.0 and a temperature range of 30-40°C .
Industrial Production Methods
In industrial settings, N-[3-(dimethylamino)propyl]docosanamide is produced in large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves continuous stirring and the use of high-purity reactants to minimize impurities .
2-hydroxypropanoic acid is produced industrially through both fermentation and chemical synthesis. The fermentation process is scaled up using bioreactors, while chemical synthesis involves the hydrolysis of lactonitrile under acidic conditions .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]docosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, although this reaction is less common.
2-hydroxypropanoic acid undergoes reactions such as:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to pyruvic acid.
Common Reagents and Conditions
Hydrolysis: Uses water and either hydrochloric acid or sodium hydroxide as reagents.
Esterification: Uses alcohols and sulfuric acid as a catalyst
Major Products
Hydrolysis of N-[3-(dimethylamino)propyl]docosanamide: Produces docosanoic acid and 3-(dimethylamino)propylamine.
Esterification of 2-hydroxypropanoic acid: Produces esters such as ethyl lactate.
Scientific Research Applications
N-[3-(dimethylamino)propyl]docosanamide is used in various scientific research applications, including:
Surfactants: Used in formulations for detergents and emulsifiers.
Biomedical Research: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
2-hydroxypropanoic acid is widely used in:
Biodegradable Plastics: As a monomer for polylactic acid production.
Food Industry: As a preservative and flavoring agent.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]docosanamide involves its ability to reduce surface tension, making it effective as a surfactant. It interacts with lipid bilayers, disrupting membrane integrity and enhancing permeability .
2-hydroxypropanoic acid acts as a metabolic intermediate in various biochemical pathways. It is involved in glycolysis and can be converted to pyruvate, which enters the citric acid cycle .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]docosanamide: Similar compounds include N-[3-(dimethylamino)propyl]stearamide and N-[3-(dimethylamino)propyl]palmitamide.
2-hydroxypropanoic acid: Similar compounds include 2-hydroxybutanoic acid and 2-hydroxyisobutyric acid.
Uniqueness
N-[3-(dimethylamino)propyl]docosanamide is unique due to its long carbon chain, which imparts distinct hydrophobic properties, making it highly effective in reducing surface tension .
2-hydroxypropanoic acid is unique for its role in metabolic pathways and its biodegradability, making it environmentally friendly .
Properties
CAS No. |
221446-54-4 |
|---|---|
Molecular Formula |
C30H62N2O4 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C27H56N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2(4)3(5)6/h4-26H2,1-3H3,(H,28,30);2,4H,1H3,(H,5,6) |
InChI Key |
NSFSVQXYLWDILV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)




